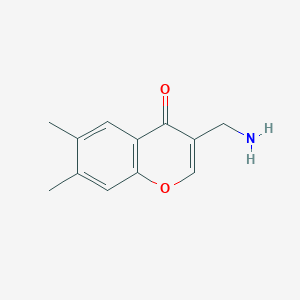

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

CAS No.:

Cat. No.: VC15975484

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-(aminomethyl)-6,7-dimethylchromen-4-one |

| Standard InChI | InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3 |

| Standard InChI Key | SHYNIXLTHJDVJM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1C)OC=C(C2=O)CN |

Introduction

Molecular Structure and Characterization

The compound belongs to the chromen-4-one family, a class of oxygen-containing heterocycles renowned for their diverse biological activities. Its IUPAC name, 3-(aminomethyl)-6,7-dimethyl-4H-chromen-4-one, delineates the following features:

-

A benzopyran-4-one backbone (chromen-4-one).

-

Methyl substituents at the 6- and 7-positions of the aromatic ring.

-

An aminomethyl group (-CHNH) at the 3-position of the pyrone ring.

Table 1: Molecular Data for 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.24 g/mol |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 ether O) |

| Topological Polar Surface Area | 64.5 Ų |

| LogP (Predicted) | ~2.1 |

The methyl groups at positions 6 and 7 enhance lipophilicity, while the aminomethyl group introduces a polar, protonatable nitrogen atom, influencing solubility and intermolecular interactions .

Synthetic Strategies

Although no explicit synthesis of 3-(aminomethyl)-6,7-dimethyl-4H-chromen-4-one is documented, analogous chromone derivatives provide a blueprint for its preparation. The general approach involves:

Core Chromen-4-one Formation

Chromen-4-ones are typically synthesized via the Kostanecki-Robinson reaction, involving cyclization of substituted 2'-hydroxyacetophenones with aldehydes . For example, microwave-assisted condensation of 5-bromo-2-hydroxyphenyl ethanone with 4-(diethylamino)benzaldehyde yields brominated chromen-4-ones, as demonstrated in the synthesis of compound 1 (6-bromo-2-(4-diethylamino)phenyl-3-hydroxy-4H-chromen-4-one) . Adapting this method, 6,7-dimethylchromen-4-one could be synthesized using 2-hydroxy-5,6-dimethylacetophenone and an appropriate aldehyde.

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Kostanecki-Robinson cyclization | 2-hydroxy-5,6-dimethylacetophenone, RCHO, microwave irradiation | 6,7-dimethyl-4H-chromen-4-one |

| 2 | Mannich reaction | Formaldehyde, NH, ethanol, reflux | 3-(aminomethyl)-6,7-dimethyl-4H-chromen-4-one |

Physicochemical Properties

Spectroscopic Characteristics

-

UV-Vis Absorption: Chromen-4-ones typically absorb in the 300–400 nm range. Methyl and aminomethyl substituents may redshift absorption due to electron-donating effects.

-

Fluorescence: ESIPT (excited-state intramolecular proton transfer)-capable chromones exhibit dual emission, but methylation at the 3-position (as in AlMF) suppresses ESIPT, simplifying the emission profile .

Challenges and Future Directions

Current gaps include:

-

Synthetic Optimization: Developing regioselective methods for aminomethylation.

-

Biological Profiling: Screening against disease-relevant targets.

-

Formulation Studies: Enhancing bioavailability through prodrug design or nanoformulations.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the full potential of this underexplored compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume